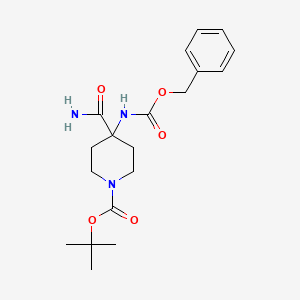

tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate

概要

説明

tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate is a complex organic compound that finds applications in various fields of chemistry and biology. This compound is characterized by its tert-butyl group, benzyloxycarbonyl-protected amino group, and a piperidine ring, making it a versatile intermediate in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate typically involves multiple steps One common method starts with the protection of the amino group using a benzyloxycarbonyl (Cbz) groupThe reaction conditions often involve the use of strong bases and acids, as well as various solvents to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The use of continuous flow reactors and other advanced technologies can help in scaling up the production while maintaining the quality and purity of the compound.

化学反応の分析

Types of Reactions

tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and bases like sodium hydride for nucleophilic substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions can yield the free amine, while substitution reactions can introduce new functional groups into the molecule .

科学的研究の応用

Drug Development

The compound has been investigated for its role as an intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance bioactivity and selectivity towards specific biological targets. Research indicates that derivatives of this compound may exhibit promising activity against cancer cells and other diseases by modulating specific metabolic pathways .

Enzyme Inhibition Studies

Tert-butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate has been utilized in enzyme inhibition studies, particularly focusing on proteases and kinases involved in cancer progression. The compound's ability to interact with active sites of these enzymes makes it a candidate for further exploration in targeted therapy .

Neuropharmacology

Studies have highlighted the potential of this compound in neuropharmacology, particularly concerning its effects on neurotransmitter systems. It may influence pathways related to neurodegenerative diseases, providing insights into therapeutic strategies for conditions such as Alzheimer's disease and Parkinson's disease .

Case Studies

作用機序

The mechanism of action of tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under acidic conditions, revealing the active amine group, which can then participate in various biochemical pathways. The piperidine ring provides structural stability and can interact with different enzymes and receptors .

類似化合物との比較

Similar Compounds

- tert-Butyl 4-aminopiperidine-1-carboxylate

- tert-Butyl 4-(benzyloxycarbonylamino)piperidine-1-carboxylate

- tert-Butyl 4-carbamoylpiperidine-1-carboxylate

Uniqueness

tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate is unique due to its combination of functional groups, which provide both stability and reactivity. The presence of the benzyloxycarbonyl-protected amino group allows for selective deprotection and further functionalization, making it a valuable intermediate in organic synthesis .

生物活性

tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate (CAS No. 288154-17-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H27N3O5, with a molecular weight of 377.44 g/mol. The compound features a piperidine ring substituted with a benzyloxycarbonyl group and a tert-butyl ester, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The benzyloxycarbonyl group enhances lipophilicity, facilitating cellular uptake and interaction with target proteins.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against certain bacterial strains.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to metabolic disorders, showing promise as a therapeutic agent.

- Cytotoxicity : In vitro studies demonstrate varying levels of cytotoxicity against cancer cell lines, indicating potential applications in oncology.

Data Table: Biological Activity Summary

Case Studies

-

Antimicrobial Evaluation :

A study conducted on the antimicrobial properties of the compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at specific concentrations. This suggests potential use as an antibiotic or adjunct therapy in infections caused by these pathogens. -

Enzyme Inhibition Studies :

Research focusing on enzyme inhibition demonstrated that this compound effectively inhibited the activity of certain proteases involved in cancer progression. The inhibition was dose-dependent, indicating a strong correlation between concentration and efficacy. -

Cytotoxicity Assessment :

In vitro assays using various cancer cell lines (e.g., HeLa and MCF-7) showed that the compound induced apoptosis at higher concentrations, leading to cell death. The mechanism was linked to the activation of caspases, which are crucial in the apoptotic pathway.

特性

IUPAC Name |

tert-butyl 4-carbamoyl-4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O5/c1-18(2,3)27-17(25)22-11-9-19(10-12-22,15(20)23)21-16(24)26-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H2,20,23)(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDULMIGSCLWIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)N)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443896 | |

| Record name | TERT-BUTYL 4-(CBZ-AMINO)-4-CARBAMOYLPIPERIDINE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288154-17-6 | |

| Record name | TERT-BUTYL 4-(CBZ-AMINO)-4-CARBAMOYLPIPERIDINE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。